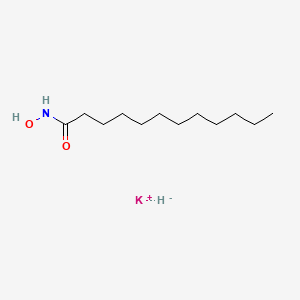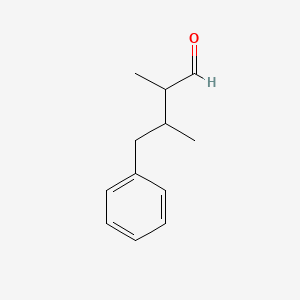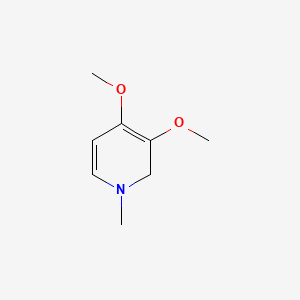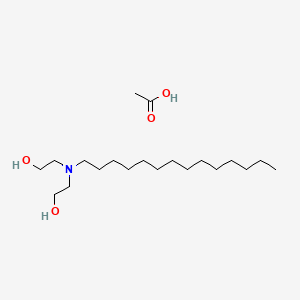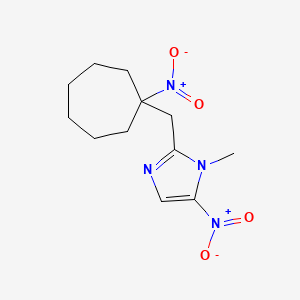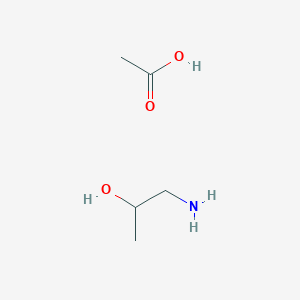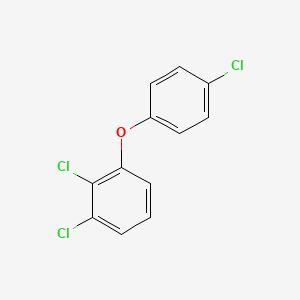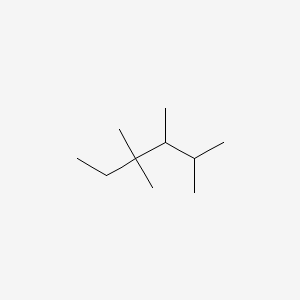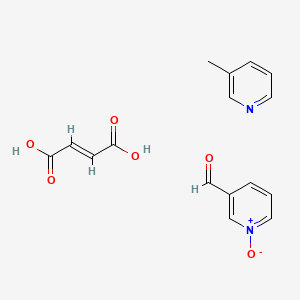
Bis(3-methylpyridinium) fumarate 1,1'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylpyridinium) fumarate 1,1’-dioxide is a chemical compound with the molecular formula C16H16N2O6. It is a derivative of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of bis(3-methylpyridinium) fumarate 1,1’-dioxide typically involves the reaction of 3-methylpyridine with fumaric acid under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the 1,1’-dioxide derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Bis(3-methylpyridinium) fumarate 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding pyridinium salt without the dioxide group.
Substitution: The methyl group on the pyridine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Bis(3-methylpyridinium) fumarate 1,1’-dioxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of bis(3-methylpyridinium) fumarate 1,1’-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Bis(3-methylpyridinium) fumarate 1,1’-dioxide can be compared with other pyridinium salts, such as:
- 3-methylpyridinium chloride
- 3-methylpyridinium bromide
- Bis(4-methylpyridinium) fumarate These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. Bis(3-methylpyridinium) fumarate 1,1’-dioxide is unique due to the presence of the 1,1’-dioxide group, which imparts distinct reactivity and potential applications .
Eigenschaften
CAS-Nummer |
55038-36-3 |
|---|---|
Molekularformel |
C16H16N2O6 |
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-methylpyridine;1-oxidopyridin-1-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H5NO2.C6H7N.C4H4O4/c8-5-6-2-1-3-7(9)4-6;1-6-3-2-4-7-5-6;5-3(6)1-2-4(7)8/h1-5H;2-5H,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
NAXLGXIJHYHQRZ-WXXKFALUSA-N |
Isomerische SMILES |
CC1=CN=CC=C1.C1=CC(=C[N+](=C1)[O-])C=O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=CN=CC=C1.C1=CC(=C[N+](=C1)[O-])C=O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



